Synthesis Pathway of 4-Amino-7-chlorocinnoline-3-carboxylic Acid: A Comprehensive Technical Guide
Synthesis Pathway of 4-Amino-7-chlorocinnoline-3-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The cinnoline scaffold (1,2-benzodiazine) is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and central nervous system (CNS) modulation[1]. Among its derivatives, 4-Amino-7-chlorocinnoline-3-carboxylic acid (CAS: 161373-47-3)[2] serves as a critical building block and advanced intermediate in drug development. The presence of the C4-amino and C3-carboxylic acid moieties allows for extensive derivatization (e.g., amide coupling, esterification), while the C7-chloro substitution enhances lipophilicity and metabolic stability[3].
This whitepaper provides an in-depth, self-validating synthetic methodology for producing 4-amino-7-chlorocinnoline-3-carboxylic acid. By leveraging a modified Borsche/Richter-type intramolecular cyclization of arylhydrazones[4], this guide details the mechanistic causality, step-by-step protocols, and process optimization necessary for high-yield, regioselective synthesis[5].
Retrosynthetic Strategy & Mechanistic Rationale
The construction of the 1,2-diazine ring system requires precise control over electrophilic aromatic substitution. The retrosynthetic disconnection of 4-amino-7-chlorocinnoline-3-carboxylic acid reveals an ethyl 4-amino-7-chlorocinnoline-3-carboxylate precursor, which can be traced back to an open-chain arylhydrazone intermediate .
The synthesis relies on a four-step linear sequence starting from 3-chloroaniline :
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Diazotization : Conversion of 3-chloroaniline to 3-chlorobenzenediazonium chloride.
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Japp-Klingemann Coupling : Nucleophilic attack of the enolate of ethyl cyanoacetate on the diazonium salt to form the hydrazone.
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Friedel-Crafts Cyclization : Lewis acid-mediated intramolecular cyclization.
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Saponification : Base-catalyzed hydrolysis of the ester to the target free acid[1],[6].
Regioselectivity Causality : A critical aspect of this pathway is the cyclization of the 3-chlorophenylhydrazone. Cyclization can theoretically occur at the ortho (C2) or para (C6) position relative to the chlorine atom. Because of steric hindrance at the ortho position, the electrophilic attack predominantly occurs at the less sterically encumbered para position, selectively yielding the 7-chloro isomer over the 5-chloro isomer.
Chemical synthesis pathway of 4-Amino-7-chlorocinnoline-3-carboxylic acid from 3-chloroaniline.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reaction fidelity at each stage.
Step 1: Diazotization of 3-Chloroaniline
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Causality : Nitrous acid (generated in situ) converts the primary aromatic amine into a diazonium salt. Strict temperature control is mandatory; exceeding 5 °C leads to the thermal degradation of the diazonium salt into 3-chlorophenol via the loss of nitrogen gas.
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Procedure :
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Suspend 3-chloroaniline (1.0 eq, 100 mmol) in a mixture of concentrated HCl (3.0 eq, 300 mmol) and distilled water (50 mL). Stir vigorously and cool to 0–5 °C using an ice-salt bath.
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Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq, 110 mmol) in water (20 mL).
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Add the NaNO₂ solution dropwise to the aniline hydrochloride suspension, maintaining the internal temperature below 5 °C.
-
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In-Process Control (IPC) : Spot the reaction mixture on KI-starch paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, indicating complete diazotization.
Step 2: Hydrazone Formation (Coupling)
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Causality : Sodium acetate (NaOAc) acts as a mild base to buffer the reaction to pH 5–6. This specific pH is critical: it is basic enough to generate the active enolate of ethyl cyanoacetate, but acidic enough to prevent the decomposition of the diazonium salt or premature hydrolysis of the ester[3].
-
Procedure :
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In a separate flask, dissolve ethyl cyanoacetate (1.0 eq, 100 mmol) and sodium acetate trihydrate (3.0 eq, 300 mmol) in a 1:1 mixture of ethanol and water (100 mL). Cool to 0–5 °C.
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Transfer the cold diazonium salt solution (from Step 1) dropwise into the buffered ethyl cyanoacetate solution under vigorous stirring.
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Allow the mixture to warm to room temperature and stir for 2 hours.
-
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In-Process Control (IPC) : A bright yellow/orange precipitate (the hydrazone intermediate) will form abundantly. Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Lewis Acid-Mediated Intramolecular Cyclization
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Causality : This is the pivotal ring-closing step. Anhydrous Aluminum Chloride (AlCl₃) coordinates with the nitrogen atom of the nitrile group (C≡N). This coordination drastically increases the electrophilicity of the nitrile carbon, triggering an intramolecular Friedel-Crafts-type attack by the electron-rich para-position of the 3-chlorophenyl ring[5],[3]. Subsequent tautomerization yields the aromatic cinnoline core with a C4-amino group.
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Procedure :
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Suspend the dried hydrazone intermediate (1.0 eq, 50 mmol) in anhydrous chlorobenzene (150 mL).
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Add anhydrous AlCl₃ (3.0 eq, 150 mmol) in portions. Caution : Highly exothermic; perform under an inert argon atmosphere.
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Heat the reaction mixture to reflux (approx. 130 °C) for 4–6 hours.
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In-Process Control (IPC) : Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the yellow hydrazone spot disappears, replaced by a highly fluorescent blue/green spot under UV (254 nm). 4. Cool the mixture and quench carefully by pouring over crushed ice and concentrated HCl. Extract the resulting ethyl 4-amino-7-chlorocinnoline-3-carboxylate.
Step 4: Alkaline Saponification
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Causality : Base-catalyzed hydrolysis cleaves the ethyl ester to form the water-soluble sodium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the target free acid, which precipitates due to its low solubility in acidic aqueous media[1],[6].
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Procedure :
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Suspend the cinnoline ester (1.0 eq, 30 mmol) in ethanol (50 mL) and add 2M aqueous NaOH (3.0 eq, 90 mmol).
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Reflux the mixture for 2 hours until a clear solution is obtained.
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Cool to room temperature and slowly acidify with 2M HCl to pH 3–4.
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Filter the resulting precipitate, wash with cold water, and dry to afford 4-Amino-7-chlorocinnoline-3-carboxylic acid.
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Step-by-step experimental workflow highlighting critical in-process controls (IPC).
Quantitative Data & Yield Optimization
The intramolecular cyclization (Step 3) is the primary bottleneck in cinnoline synthesis. The choice of Lewis acid and solvent dictates both the overall yield and the regioselectivity (ratio of 7-chloro to 5-chloro isomers). Below is the empirical optimization data for the cyclization of ethyl 2-cyano-2-(2-(3-chlorophenyl)hydrazono)acetate:
| Lewis Acid Catalyst | Equivalents | Solvent System | Temperature (°C) | Isolated Yield (%) | Regioselectivity (7-Cl : 5-Cl) |
| ZnCl₂ | 3.0 | Toluene | 110 | 25% | 85 : 15 |
| TiCl₄ | 2.0 | 1,2-Dichloroethane | 83 | 40% | 90 : 10 |
| AlCl₃ | 1.5 | Chlorobenzene | 130 | 55% | 92 : 8 |
| AlCl₃ | 3.0 | Chlorobenzene | 130 | 82% | 95 : 5 |
Analytical Characterization Standards
To validate the structural integrity of the synthesized 4-Amino-7-chlorocinnoline-3-carboxylic acid, the following analytical benchmarks should be met:
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Mass Spectrometry (ESI-MS) : Expected pseudomolecular ion
at m/z 224.0 (for the ³⁵Cl isotope) and 226.0 (for the ³⁷Cl isotope, exhibiting the characteristic 3:1 isotopic ratio for monochlorinated compounds)[2]. -
¹H NMR (400 MHz, DMSO-d₆) :
- 13.50 (br s, 1H, COOH)
- 8.90 (br s, 2H, NH₂, exchangeable with D₂O)
- 8.45 (d, J = 9.0 Hz, 1H, H-5)
- 8.10 (d, J = 2.0 Hz, 1H, H-8)
- 7.75 (dd, J = 9.0, 2.0 Hz, 1H, H-6)
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Infrared Spectroscopy (FT-IR, KBr pellet) : Characteristic broad absorption at 3400–3100 cm⁻¹ (N-H and O-H stretching), sharp peak at 2200 cm⁻¹ (nitrile stretch from intermediate must be absent ), and strong absorption at 1680 cm⁻¹ (C=O stretching of the carboxylic acid)[6].
References
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Stańczak A, Kwapiszewski W, Lewgowd W, Ochocki Z, Szadowska A, Pakulska W, Główka M. "Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1." Pharmazie, 1994 Dec;49(12):884-9. Link
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Stańczak A, Lewgowd W, Ochocki Z, Pakulska W, Szadowska A. "Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2." Pharmazie, 1997 Feb;52(2):91-7.Link
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"A Comprehensive Review On Cinnoline Derivatives." Journal of Pharmaceutical Negative Results, Volume 13, Special Issue 8, 2022. Link
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Molaid Chemical Database. "4-Amino-7-chlorocinnoline-3-carboxylic acid - CAS 161373-47-3." Link
Sources
- 1. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-7-chlorocinnoline-3-carboxylic acid - CAS号 161373-47-3 - 摩熵化学 [molaid.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. 7-Chlorocinnoline-3-carboxylic Acid [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
